molecular formula C19H16N2O7 B554349 Z-Pyr-ONp CAS No. 40356-52-3

Z-Pyr-ONp

Cat. No. B554349
CAS RN: 40356-52-3
M. Wt: 384,33 g/mole
InChI Key: ZRQOXQJWPSHSDJ-INIZCTEOSA-N
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Description

“Z-Pyr-ONp” is a chemical compound with the molecular formula C19H16N2O7 . It is also known as “(Benzyloxycarbonyl)-L-pyroglutamic acid p-nitrophenyl ester” and "1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 2-(4-nitrophenyl) 1-(phenylmethyl) ester, (S)-" .


Molecular Structure Analysis

The molecular weight of “Z-Pyr-ONp” is 384.33 g/mol . The structure of this compound includes a pyrrolidine ring, a nitrophenyl group, and a benzyloxycarbonyl group .


Physical And Chemical Properties Analysis

“Z-Pyr-ONp” is a compound with the molecular formula C19H16N2O7 and a molecular weight of 384.33 g/mol . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Pyrotechnic Applications in Aerospace, Defense, and Automotive Industries

Zirconium Potassium Perchlorate (ZPP), similar in composition to Z-Pyr-ONp, is utilized in the aerospace, defense, and automotive industries. The research by Shim et al. (2016) focuses on the manufacturing process and characteristics analysis of ZPP. This solid pyrotechnic mixture, composed of an oxidizer, fuel, and binder, is critical in these sectors for various applications.

Application in Inert Matrix Fuels for Transmutation

Zirconate pyrochlores, structurally similar to Z-Pyr-ONp, are explored for their use as actinide hosts in inert matrix fuels for transmutation, as detailed by Lutique et al. (2003). This research demonstrates the potential of these materials in managing nuclear waste and enhancing nuclear fuel efficiency.

Coordination Modes in Zirconium Complexes

The study by Dias et al. (2003) explores the bonding geometry of pyrrolyl ligands in zirconium complexes. This research is relevant in the context of Z-Pyr-ONp due to the similarities in chemical structure and potential applications in catalysis and material science.

Adsorption Studies for Environmental Purification

Z-Pyr-ONp's structural analogs are used in adsorption studies for environmental purification. For instance, Zango et al. (2020) conducted optimization studies on the adsorption of pyrene using Zr-based metal-organic frameworks, showcasing the environmental applications of such materials.

Electrorefining in Nuclear Waste Management

In the context of nuclear waste management, Lee et al. (2013) demonstrated the electrorefining process for zirconium recovery from Zircaloy-4 cladding hulls. This research is pertinent given the potential applications of Z-Pyr-ONp in similar processes.

Zirconium Doped Thin Films for Electronic Applications

Zirconium-doped TiO2 thin films, akin to Z-Pyr-ONp's application potential, are investigated by Juma et al. (2016) for their electronic and optical properties, emphasizing the material's potential in electronic applications.

Investigation of Z-DNA in Escherichia Coli

Research by Lukomski & Wells (1994) on Z-DNA in Escherichia coli, although not directly related to Z-Pyr-ONp, provides insights into the broader field of molecular biology and genetics, where similar compounds might find application.

properties

IUPAC Name

1-O-benzyl 2-O-(4-nitrophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O7/c22-17-11-10-16(18(23)28-15-8-6-14(7-9-15)21(25)26)20(17)19(24)27-12-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQOXQJWPSHSDJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428586
Record name Z-Pyr-ONp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Pyr-ONp

CAS RN

40356-52-3
Record name Z-Pyr-ONp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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